4-(3-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
Description
4-(3-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a substituted imidazole derivative featuring a 3-bromophenyl group at position 4, a methyl group at position 2, and a propargyl (prop-2-yn-1-yl) moiety at position 1.
Properties
Molecular Formula |
C13H12BrN3 |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-methyl-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C13H12BrN3/c1-3-7-17-9(2)16-12(13(17)15)10-5-4-6-11(14)8-10/h1,4-6,8H,7,15H2,2H3 |
InChI Key |
LEFCWTWUNSNXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC#C)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound and an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-(3-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Research: It is used as a chemical probe to study biological pathways and molecular targets.
Chemical Biology: The compound is employed in the synthesis of chemical probes for studying protein-ligand interactions.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 4-(3-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, differing primarily in substituent positions, halogenation patterns, or heterocyclic modifications:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Position and Reactivity :
- The meta-bromine in the target compound (vs. ortho or para in analogs) may influence electronic effects (e.g., resonance or inductive) and steric interactions, altering binding affinity in biological targets .
- The propargyl group enables click chemistry applications, a feature absent in methyl-substituted analogs like 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine .
Para-substituted bromine (e.g., in 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine) may exhibit distinct pharmacokinetics compared to meta-substituted derivatives .
Fluorinated Derivatives: Compounds with trifluoromethyl groups (e.g., Example 74 in ) demonstrate higher metabolic stability and lipophilicity, critical for CNS-targeting drugs. These properties are absent in non-fluorinated analogs.
Heterocyclic Complexity :
- Benzoimidazole-pyridine hybrids (e.g., ) show enhanced rigidity and binding specificity compared to simpler imidazole derivatives, albeit with increased synthetic complexity.
Biological Activity
4-(3-Bromophenyl)-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by various research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H12BrN3
- Molecular Weight : 290.164 g/mol
- XLogP3 : 2.6 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 2
Antibacterial Activity
Recent studies have demonstrated that compounds related to imidazole derivatives exhibit significant antibacterial properties. For instance, a series of novel imidazole derivatives were synthesized, showing activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 32 μg/mL, with certain derivatives showing enhanced efficacy due to specific substitutions on the phenyl ring .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Compound A | 4 | E. coli |
| Compound B | 16 | Klebsiella pneumoniae |
Antifungal Activity
In addition to antibacterial effects, imidazole derivatives are known for their antifungal properties. The compound's structure suggests potential activity against fungi such as Candida albicans. Research indicates that modifications in the imidazole framework can enhance antifungal potency, although specific data on this compound's antifungal activity remains limited .
Anticancer Potential
Emerging research has highlighted the potential anticancer properties of imidazole derivatives. A study focusing on similar compounds revealed that they could induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The presence of bromine in the phenyl group may enhance the compound's interaction with biological targets involved in cancer progression .
Study on Antimicrobial Efficacy
A comprehensive study evaluated a series of imidazole derivatives, including those structurally similar to this compound. The results indicated that compounds with halogen substitutions exhibited improved antibacterial activity compared to their non-halogenated counterparts. The study concluded that further exploration of these modifications could lead to the development of novel antimicrobial agents .
In Vivo Toxicity Assessment
In vivo toxicity assessments have been conducted on related compounds to ascertain their safety profiles. One study reported low toxicity levels (LD50 > 2000 mg/kg) for several imidazole derivatives in murine models, suggesting a favorable safety margin for therapeutic applications . However, specific toxicity data for this compound remains to be determined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
